molecular formula C18H27N3O2S B2401751 N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide CAS No. 2034283-16-2

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide

Cat. No. B2401751
M. Wt: 349.49
InChI Key: PDHGOHYMRKRCGV-UHFFFAOYSA-N
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Description

Compounds like “N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide” belong to a class of organic compounds known as amides. They are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an acid chloride or an ester with an amine to form the amide. The specific synthesis pathway would depend on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using techniques such as NMR and IR spectroscopy, as well as various types of chromatography. These techniques can provide information about the reactivity of the compound and its potential to undergo various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of laboratory techniques .

Scientific Research Applications

Allosteric Modulation of Receptors

Allosteric modulators for cannabinoid type 1 receptor (CB1) have been identified, demonstrating the importance of structural features such as chain length, electron withdrawing groups, and amino substituents for allosteric modulation. These modulators can antagonize agonist-induced G-protein coupling to CB1 while inducing β-arrestin mediated phosphorylation, showing potential for receptor modulation studies (Khurana et al., 2014).

Anticonvulsant Activities

Synthesized analogues based on 2-piperidinecarboxylic acid and related pharmacophores have shown anticonvulsant activity, indicating potential applications in the development of new therapeutic agents for epilepsy (Ho et al., 2001).

Opioid Receptor Antagonism

Novel classes of micro-selective opioid receptor antagonists have been developed, offering insights into the design of new drugs targeting opioid receptors for therapeutic purposes (Le Bourdonnec et al., 2003).

Anti-Angiogenic and DNA Cleavage Studies

Piperidine analogues have been shown to block the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Analgesic Activities

The synthesis of 4-arylamino-4-piperdinecarboxylic acids has led to the identification of potent analgesics, highlighting the influence of suitable substitution on nitrogen atoms for enhancing analgesic potency (Van Daele et al., 1976).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through a combination of laboratory testing and computational modeling. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies to better understand its mechanism of action, the development of improved synthesis methods, or the exploration of its potential use in new applications .

properties

IUPAC Name

N,N-dimethyl-4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-20(2)18(23)21-11-8-15(9-12-21)14-19-17(22)10-13-24-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHGOHYMRKRCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide

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